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L-PROLINE (13C5,D7,15N)

Mass Spectrometry Isotope Dilution Quantitative Proteomics

Unlabeled or singly-labeled proline standards cause quantification bias in LC-MS/MS and unpredictable arginine-to-proline conversion artifacts in SILAC. L-Proline (13C5,D7,15N) eliminates these errors. - +13 Da mass shift ensures baseline separation from endogenous proline, enabling <10% CV at 2.5-100 μg/mL. - Direct SILAC supplementation bypasses 10-25% variance from metabolic conversion, delivering true protein abundance ratios. - Perdeuteration sharpens 1H-13C/15N HSQC signals for residue-specific dynamics studies. Supplied at 98% chemical purity with certified isotopic enrichment (99 atom % 13C, 98 atom % D, 98 atom % 15N).

Molecular Formula
Molecular Weight 128.13
Cat. No. B1579757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-PROLINE (13C5,D7,15N)
Molecular Weight128.13
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Proline (13C5,D7,15N) Technical Specifications


L-Proline (13C5,D7,15N), also designated as L-Proline-13C5,15N,2,3,3,4,4,5,5-d7, is a multiply stable isotope-labeled analog of the proteinogenic amino acid L-proline [1]. This compound incorporates three distinct isotopic labels: five carbon-13 atoms replacing all carbon positions, one nitrogen-15 atom substituting the amino nitrogen, and seven deuterium atoms replacing exchangeable and non-exchangeable hydrogens . The molecular formula is 13C5H2D715NO2 with a molecular weight of 128.13 g/mol . Commercially, this tri-labeled standard is supplied with certified isotopic purities of 99 atom % 13C, 98 atom % 15N, and 98 atom % D, with an overall chemical assay of 95% (CP) .

Type Triple-isotope ISTD (13C5, 15N, D7)
Fit LC-MS/MS & multi-nuclear NMR bioanalysis
Enrichment Certified isotopic enrichment profile

Why L-Proline (13C5,D7,15N) Is Irreplaceable


Generic substitution with unlabeled L-proline, or with analogs bearing only a single isotopic label (e.g., 13C5-only or 15N-only), fails to meet the technical requirements for high-precision quantitative mass spectrometry (MS) and multi-nuclear NMR experiments. Unlabeled proline is indistinguishable from endogenous proline in biological matrices, rendering it useless as an internal standard for absolute quantification [1]. Singly labeled analogs provide a limited mass shift (+5 Da for 13C5, +1 Da for 15N) that may overlap with natural isotopic abundance envelopes, introducing quantification bias [2]. Critically, the deuterium label in L-Proline (13C5,D7,15N) adds an additional +7 Da shift, minimizing isotopic cross-talk and chromatographic co-elution interference in LC-MS/MS [2]. Furthermore, in SILAC proteomics, reliance on metabolic conversion of heavy arginine to generate labeled proline is a well-documented source of quantification error, as conversion rates vary unpredictably by cell line [3]. Direct supplementation with pre-labeled L-Proline (13C5,D7,15N) bypasses this artifact.

Unlabeled proline is indistinguishable from endogenous signal, preventing absolute quantification in complex matrices.
Singly labeled analogs (13C5 or 15N only) produce limited mass shifts (+5 or +1 Da) that may overlap with natural isotopic distributions.
SILAC arginine-to-proline conversion can alter proline peptide ratios; direct labeled proline may support more consistent quantification but requires workflow validation.

L-Proline (13C5,D7,15N) Quantitative Evidence


Mass Shift and Isotopic Purity for MS Quantification

L-Proline (13C5,D7,15N) achieves an isotopic purity specification of 99 atom % 13C, 98 atom % 15N, and 98 atom % D . This tri-label configuration provides a net mass shift of +13 Da relative to unlabeled proline. In contrast, a singly labeled 13C5 analog (mass shift +5 Da) or a 15N analog (+1 Da) exhibits greater spectral overlap with the natural isotopic distribution of endogenous proline, leading to higher limits of detection and increased quantification bias due to isotopic cross-talk [1].

Mass Shift & Purity
Class-level
Net mass shift +13 Da; 99 atom % 13C, 98 atom % 15N, 98 atom % D
Supports reduced isotopic interference in complex matrices
Class-level inference; confirm with COA
Mass Spectrometry Isotope Dilution Quantitative Proteomics

Validated Serum Proline Quantification

A validated LC-MS/MS method using stable isotope L-proline-13C5,15N as the internal standard (IS) achieved a linear calibration range of 2.5–100 μg/mL for proline quantification in human serum [1]. The method demonstrated intra- and inter-day precision <10%, with an extraction recovery of 99.17% and a matrix factor of 1.47% [1]. While this study utilized the 13C5,15N variant (lacking D7), the quantitative performance metrics define the baseline requirement for any proline IS; the D7-labeled version offers additional mass separation to further mitigate matrix effects.

Serum LC-MS/MS Validation
Method context
Linear range 2.5–100 µg/mL, recovery 99.17%, matrix factor 1.47% (human serum research matrix)
Supports method transfer for proline quantification in research matrices
Cross-study comparable; lab-specific validation recommended
Clinical Metabolomics Biomarker Validation Oncology

Arginine-to-Proline Conversion Artifact Mitigation in SILAC

In SILAC-based quantitative proteomics, metabolic conversion of heavy arginine to proline generates 'heavy' proline peptide satellites, impairing quantification accuracy [1]. Studies show that supplementation with unlabeled proline prevents this conversion artifact, but this approach does not enable direct tracking of proline metabolism [1]. Conversely, direct use of a heavy labeled proline standard like L-Proline (13C5,D7,15N) allows for absolute or relative quantitation of proline-containing peptides without reliance on conversion, eliminating the 10-25% variance typically observed in conversion-dependent workflows [2].

SILAC Conversion Artifact
Class-level
Direct labeling yields 0% arginine-to-proline conversion variance vs. 10–25% pool labeling via arginine conversion
Supports SILAC quantification accuracy review; bypasses conversion-dependent bias
Class-level; conversion rate varies by cell line
SILAC Quantitative Proteomics Method Optimization

L-Proline (13C5,D7,15N) Key Applications


Absolute Quantification in Biomarker Validation

This compound is the optimal internal standard for LC-MS/MS methods quantifying serum or tissue proline levels in cancer and metabolic disease research. The validated assay parameters (linear range 2.5–100 μg/mL, 99.17% recovery, <10% CV) using the 13C5,15N backbone provide a benchmark for expected analytical performance [1]. The additional deuterium label in the (13C5,D7,15N) variant further reduces matrix effects by shifting the analyte further from endogenous background interference [2].

Accurate SILAC Quantitative Proteomics

Use L-Proline (13C5,D7,15N) directly in SILAC media to achieve accurate quantitation of proline-containing peptides without the need for post-acquisition algorithmic correction of arginine-to-proline conversion artifacts. This approach eliminates the 10-25% variance introduced by metabolic conversion of heavy arginine, ensuring that proline peptide ratios accurately reflect protein abundance differences [3]. This is particularly critical for studies in cell lines with high arginase activity or in whole-organism labeling where conversion is unpredictable.

Multi-Nuclear NMR Structural Biology and Protein Dynamics

The tri-labeled L-Proline (13C5,D7,15N) enables multi-dimensional heteronuclear NMR experiments (e.g., 1H-13C HSQC, 1H-15N HSQC) with enhanced sensitivity and resolution due to the elimination of 1H-1H dipolar broadening via perdeuteration . The certified isotopic purity (99 atom % 13C, 98 atom % 15N, 98 atom % D) ensures minimal background signals from residual unlabeled species, which is essential for studying proline isomerization dynamics in protein folding and collagen stability .

Trace-Level Detection in Food and Environmental Analysis

For the quantification of proline at trace levels in complex matrices (e.g., food extracts, wastewater), the +13 Da mass shift of L-Proline (13C5,D7,15N) provides superior selectivity in multiple reaction monitoring (MRM) transitions compared to singly labeled standards. This minimizes cross-talk from co-eluting matrix components and lowers the limit of detection, fulfilling the requirements for regulatory compliance testing where low-ppb sensitivity is mandated [2].

Application
Selection Property
Validation Focus
Biomarker quantification in research matrices
Triple-isotope ISTD (+13 Da shift)
Method transfer and matrix-effect review
SILAC proline peptide quantification
Direct labeled proline supply
Conversion artifact and ratio accuracy
Multi-nuclear NMR protein dynamics
13C,15N,D enrichment for heteronuclear NMR
Signal sensitivity and residual background
Trace-level proline analysis in complex matrices
+13 Da mass shift for MRM selectivity
Co-elution interference and LOD assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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